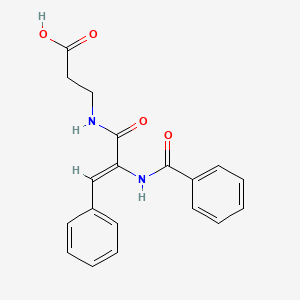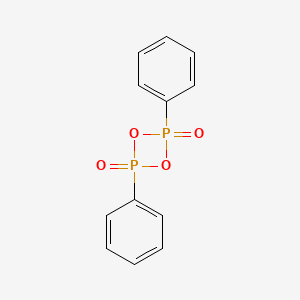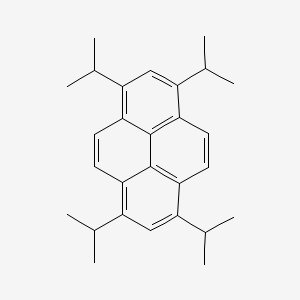![molecular formula C14H10Br4 B11969084 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene CAS No. 5405-28-7](/img/structure/B11969084.png)
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene is an organic compound with the molecular formula C14H10Br4 It is a brominated derivative of benzene, characterized by the presence of multiple bromine atoms attached to the benzene ring and an ethyl group
Preparation Methods
The synthesis of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene typically involves multi-step organic reactions. One common method includes the bromination of 1,4-dibromobenzene followed by further bromination to introduce additional bromine atoms at specific positions on the benzene ring and ethyl group. The reaction conditions often involve the use of bromine (Br2) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction is usually carried out under controlled temperature and pressure to ensure the desired product is obtained .
Chemical Reactions Analysis
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as sodium iodide (NaI) in acetone.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated phenols or quinones using oxidizing agents like potassium permanganate (KMnO4).
Reduction Reactions: Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form less brominated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs with brominated aromatic structures.
Industry: It is used in the production of flame retardants, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms can form halogen bonds with specific amino acid residues in proteins, affecting their function. The compound may also participate in electron transfer reactions, influencing various biochemical pathways .
Comparison with Similar Compounds
1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene can be compared with other brominated benzene derivatives such as:
1,4-Dibromobenzene: A simpler compound with two bromine atoms on the benzene ring.
1-Bromo-2,4-dichlorobenzene: Contains both bromine and chlorine atoms, offering different reactivity and applications.
1,2-Dibromo-4-(4-bromophenyl)benzene: Another brominated derivative with a different substitution pattern.
Properties
CAS No. |
5405-28-7 |
|---|---|
Molecular Formula |
C14H10Br4 |
Molecular Weight |
497.8 g/mol |
IUPAC Name |
1-bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene |
InChI |
InChI=1S/C14H10Br4/c15-11-5-1-9(2-6-11)13(17)14(18)10-3-7-12(16)8-4-10/h1-8,13-14H |
InChI Key |
QDTHKFDPVVIAGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(C(C2=CC=C(C=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)



![2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11969041.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)


![4-((E)-{[(1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-YL)acetyl]hydrazono}methyl)benzoic acid](/img/structure/B11969069.png)

![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
